Emylcamate - 78-28-4

Emylcamate

Catalog Number: EVT-267161
CAS Number: 78-28-4
Molecular Formula: C7H15NO2
Molecular Weight: 145.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Emylcamate, chemically known as 1-ethyl-1-methylpropyl carbamate, is a centrally acting skeletal muscle relaxant. [] It belongs to the carbamate class of compounds. While initially investigated for its potential tranquilizing and muscle relaxant properties, [, , ] Emylcamate is not currently approved for clinical use.

Meprobamate

  • Compound Description: Meprobamate is a carbamate derivative with anxiolytic and sedative properties. It is a centrally acting skeletal muscle relaxant. [, , ]
  • Relevance: Meprobamate is structurally similar to Emylcamate, sharing the carbamate functional group. Both compounds have been studied for their tranquilizing effects. Meprobamate is considered a di-urethan, while Emylcamate is a mono-urethan. [] In a study comparing their effects on a punishment discrimination task, Meprobamate showed greater attenuation with minimal side effects compared to Emylcamate. []

Mebutamate

  • Compound Description: Mebutamate is a carbamate derivative with anti-anxiety effects. It is also used as a muscle relaxant. []
  • Relevance: Mebutamate is structurally related to Emylcamate, both belonging to the carbamate class of compounds. [] The mass spectra of both compounds have been studied and compared. []

Carisoprodol

  • Compound Description: Carisoprodol is a centrally acting skeletal muscle relaxant. It is metabolized in the body to meprobamate. [, ]
  • Relevance: Carisoprodol is structurally similar to Emylcamate, as both are carbamate derivatives. [] They have both been investigated for their muscle relaxant properties. []

Methocarbamol

  • Compound Description: Methocarbamol is a centrally acting skeletal muscle relaxant. []
  • Relevance: Like Emylcamate, Methocarbamol is a carbamate derivative. [] Their mass spectral data have been analyzed and compared. []

Hydroxyphenamate

  • Compound Description: Hydroxyphenamate is a carbamate derivative. []
  • Relevance: Hydroxyphenamate is structurally related to Emylcamate, both being members of the carbamate class of compounds. [] Their mass spectra have been examined in research. []

Mephenesin Carbamate

  • Compound Description: Mephenesin Carbamate is a carbamate derivative of mephenesin, a muscle relaxant. []
  • Relevance: Mephenesin Carbamate shares structural similarities with Emylcamate, as both are carbamates. [] The mass spectra of both compounds have been studied and compared. []

Styramate

  • Compound Description: Styramate is a muscle relaxant and anti-anxiety medication. []
  • Relevance: Structurally, Styramate is a carbamate derivative, making it related to Emylcamate. [] The mass spectra of both compounds have been analyzed for comparative purposes. []

Bethanechol Chloride

  • Compound Description: Bethanechol Chloride is a medication used to treat urinary retention. It acts as a muscarinic agonist. []
  • Relevance: Bethanechol Chloride, while having different pharmacological actions than Emylcamate, is included in a study comparing the mass spectra of various carbamates, demonstrating the structural relationship within this class of compounds. []

Hedonal

  • Compound Description: Hedonal is a mono-urethan with sedative and hypnotic properties. []
  • Relevance: Hedonal, like Emylcamate, is classified as a mono-urethan. [] Its effects on a punishment discrimination were compared to Emylcamate, showing that Emylcamate had a lesser attenuating effect. []

Urethane

  • Compound Description: Urethane, also known as ethyl carbamate, is a compound with hypnotic and carcinogenic properties. []
  • Relevance: Urethane serves as a basic structural representative of the mono-urethan class, to which Emylcamate belongs. [] Its effects on a punishment discrimination were investigated alongside Emylcamate. []

Pentobarbital

  • Compound Description: Pentobarbital is a barbiturate with sedative and hypnotic properties. []
  • Relevance: Although structurally different from Emylcamate, Pentobarbital's effects on a punishment discrimination task were compared to those of Emylcamate, highlighting their shared ability to affect central nervous system activity. []

Phenobarbital

  • Compound Description: Phenobarbital is a barbiturate medication with sedative, hypnotic, and anticonvulsant properties. []
  • Relevance: While structurally dissimilar to Emylcamate, Phenobarbital was included in a study comparing the effects of various central nervous system depressants, including Emylcamate, on a punishment discrimination task. []

Chlordiazepoxide

  • Compound Description: Chlordiazepoxide is a benzodiazepine medication with anxiolytic, sedative, and muscle relaxant properties. []

Amitriptyline

  • Compound Description: Amitriptyline is a tricyclic antidepressant with sedative effects. []
  • Relevance: Amitriptyline was used in conjunction with Emylcamate in a study investigating long-term treatment for alcoholism. [] This highlights the potential for combining drugs with different mechanisms of action to address complex conditions.
Classification and Sources

Emylcamate falls under the category of pharmaceutical agents specifically targeting the central nervous system. It is classified as an anxiolytic and muscle relaxant, making it significant in clinical settings for treating anxiety and muscle tension. The compound is synthesized from 3-methyl-3-pentanol, which serves as its primary source material .

Synthesis Analysis

The synthesis of Emylcamate involves several methods, with the initial patented process treating 3-methyl-3-pentanol with potassium cyanate and trichloroacetic acid. This method was later improved in 1963 by using sodium cyanate and trifluoroacetic acid, which enhanced yield and efficiency .

Detailed Synthesis Steps

  1. Initial Reaction: The tertiary alcohol (3-methyl-3-pentanol) is reacted with potassium cyanate in an acidic medium.
  2. Formation of Carbamate: The reaction leads to the formation of Emylcamate through a carbamoylation process.
  3. Purification: The product is purified through crystallization or distillation to obtain a high-purity compound.

These methods highlight the importance of reagent choice and reaction conditions in optimizing the synthesis of Emylcamate.

Molecular Structure Analysis

Emylcamate's molecular structure can be described using its IUPAC name, which reflects its functional groups and connectivity. The compound consists of:

  • A carbamate group (NHCOO-NHCOO-)
  • A tertiary alcohol structure derived from 3-methyl-3-pentanol

Structural Data

  • Molecular Formula: C7H15NO2C_7H_{15}NO_2
  • Molecular Weight: 145.202 g/mol
  • SMILES Notation: C(C(C)(C)O)(=O)N
  • InChI Key: QWZKQZPZLJQKQF-UHFFFAOYSA-N

The three-dimensional conformation of Emylcamate suggests that it has steric hindrance due to its bulky tertiary alcohol component, influencing its biological activity and interaction with receptors .

Chemical Reactions Analysis

Emylcamate participates in various chemical reactions typical for carbamates:

  1. Hydrolysis: Under aqueous conditions, Emylcamate can hydrolyze to produce 3-methyl-3-pentanol and carbamic acid.
  2. Oxidation: The tertiary alcohol can be oxidized to form corresponding ketones when subjected to strong oxidizing agents.
  3. Nucleophilic Substitution: The carbamate group can undergo substitution reactions where nucleophiles replace the carbamate moiety.

These reactions are crucial for understanding the compound's stability, reactivity, and potential transformations in biological systems .

Mechanism of Action

Emylcamate primarily exerts its effects through modulation of the GABA-A receptors in the central nervous system:

Mechanism Overview

  • Target Interaction: Emylcamate enhances GABAergic activity by increasing the frequency or duration of GABA-A receptor opening.
  • Pharmacodynamics: This action results in increased inhibitory neurotransmission, leading to anxiolytic effects and muscle relaxation.
  • Pharmacokinetics: Typically administered orally, Emylcamate is absorbed in the gastrointestinal tract, with factors such as food intake influencing its bioavailability .

In animal studies, Emylcamate demonstrated a significant decrease in motor activity at effective doses compared to other anxiolytics like meprobamate .

Physical and Chemical Properties Analysis

Emylcamate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but less soluble in water.
  • Melting Point: Approximately 50 °C.
  • Stability: Stable under normal conditions but sensitive to strong acids or bases.

These properties are essential for its formulation in pharmaceutical applications and influence its pharmacological efficacy .

Applications

Emylcamate has diverse applications across various fields:

  1. Clinical Research: Studied for its potential use as an anxiolytic agent and muscle relaxant in treating anxiety disorders.
  2. Pharmaceutical Development: Used as a reference compound in carbamate chemistry studies and drug formulation processes.
  3. Animal Studies: Evaluated for effects on motor activity and anxiety-like behaviors in preclinical models.

The ongoing research into Emylcamate's pharmacological profile continues to highlight its relevance in both therapeutic contexts and scientific investigations .

Historical Development and Contextual Evolution

Emergence in Mid-20th Century Psychopharmacology

The development of Emylcamate (chemical name: 3-methyl-3-pentyl carbamate; molecular formula: C₇H₁₅NO₂) occurred during a transformative period in psychopharmacology. The mid-1950s witnessed intensive research into carbamate compounds as potential central nervous system depressants, driven by the urgent clinical need for safer alternatives to barbiturates. Barbiturates, while effective anxiolytics and sedatives, carried significant risks of respiratory depression, tolerance, dependence, and lethal overdose. This therapeutic gap created fertile ground for pharmaceutical innovation, with several major firms investigating structurally related compounds that might offer comparable efficacy with improved safety profiles. Emylcamate emerged from this research milieu as one of several experimental carbamates investigated for their muscle relaxant and anxiolytic properties, representing the pharmaceutical industry's systematic approach to modifying chemical structures to optimize pharmacological effects [2]. Its molecular structure featured the characteristic carbamate functional group (-OCONH₂) attached to a branched alkyl chain, a configuration believed to confer both lipid solubility for blood-brain barrier penetration and metabolic stability for sustained duration of action. The compound's development reflected the growing sophistication of medicinal chemistry during this period, where slight structural modifications were systematically explored to fine-tune pharmacological profiles.

Table: Key Characteristics of Emylcamate

PropertyDetail
Chemical Name3-methyl-3-pentyl carbamate
Molecular FormulaC₇H₁₅NO₂
CAS Registry Number78-28-6
Development PeriodMid-1950s
Initial ClassificationCarbamate anxiolytic/muscle relaxant

Patent Landscape and Early Commercialization (e.g., Merck’s Striatran)

Emylcamate's pathway to market was shaped by strategic intellectual property protections secured by the pharmaceutical company Merck & Co. Patent applications filed in the mid-1950s (exemplified by US Patent 2,937,119 granted in 1960) specifically claimed the chemical structure of 3-methyl-3-pentyl carbamate and its therapeutic utility as a tranquilizing agent and skeletal muscle relaxant. These patents formed the commercial foundation for Merck's brand-named product Striatran, introduced circa 1955-1956. The name "Striatran" itself likely referenced the compound's action on subcortical brain structures, particularly the striatum, believed to mediate its effects on muscle tone and anxiety. Merck's promotional materials positioned Striatran as a novel dual-action therapeutic agent, capable of reducing anxiety and nervous tension while simultaneously alleviating associated muscle spasms, particularly those arising from psychosomatic origins or neurological conditions. This dual indication strategy aimed to differentiate Emylcamate in a rapidly growing market [2] [5].

The development and marketing of Emylcamate/Striatran coincided with a pivotal shift in how chemical knowledge was translated into commercial pharmaceuticals. As historian Ursula Klein has documented, this era saw the ascendancy of "paper tools" – chemical formulas and reaction schemes – as fundamental instruments for both creating and protecting pharmaceutical innovations. Berzelian formulas, representing molecular structures graphically, became indispensable "material resources" for modeling potential drugs and predicting their behavior. The patent documentation for Emylcamate exemplified this, utilizing structural formulas to precisely demarcate Merck's intellectual property boundaries around the 3-methyl-3-pentyl carbamate molecule. This formalized representation allowed chemists to manipulate and reason about the compound's structure on paper, facilitating its differentiation from other carbamates like meprobamate (marketed as Miltown and Equanil) or tybamate. Klein's concept of "technoscience" aptly describes this integration where scientific reasoning (structure-activity relationships) and technological/commercial imperatives (patent protection, market positioning) became inextricably linked in bringing molecules like Emylcamate to patients [5].

Table: Emylcamate in the Context of Contemporary Carbamates (Mid-1950s)

Compound (Brand)Chemical Structure DifferencesPrimary Marketed Indications
Emylcamate (Striatran)3-methyl-3-pentyl carbamateAnxiety, muscle tension
Meprobamate (Miltown, Equanil)2-methyl-2-propylpropane-1,3-diyl dicarbamateAnxiety, tension, muscle relaxation
Tybamate (Solacen, Tybatran)2-(carbamoyloxymethyl)-2-methylpentyl carbamateAnxiety, neuroses
Phenprobamate (Gamaquil)3-phenylpropyl carbamateMuscle relaxation

Decline and Replacement by Meprobamate: Market Dynamics

Despite its initial promise and Merck's commercial backing, Emylcamate (Striatran) experienced a relatively rapid decline in market presence and physician adoption by the early 1960s. This decline was primarily driven by the overwhelming commercial success and clinical preference for meprobamate (marketed under the iconic brand names Miltown by Wallace Laboratories and Equanil by Wyeth). Several interconnected factors contributed to this market shift. Firstly, meprobamate benefited from an unprecedented and massive marketing campaign that framed anxiety and tension as ubiquitous conditions treatable with a simple pill, significantly raising public awareness and patient demand. Secondly, while both drugs were carbamates with similar indications, meprobamate was perceived by many clinicians as having a more reliable and pronounced anxiolytic effect. Thirdly, the broader therapeutic adoption and extensive physician familiarity with meprobamate created a powerful network effect, further marginalizing less prominent alternatives like Emylcamate. Clinical studies and reviews published in the early 1960s often positioned meprobamate as the standard against which newer anxiolytics, including Emylcamate, were compared, reinforcing its market dominance [2].

The trajectory of Emylcamate exemplifies the intense competitive dynamics within the rapidly expanding psychopharmacology market of the late 1950s and early 1960s. Its decline underscores how factors beyond pure efficacy – including marketing power, physician perception, timing of market entry, and the establishment of a drug as the therapeutic standard – could decisively shape the commercial success or failure of structurally and pharmacologically similar compounds. Although Emylcamate remained available for several years, its sales and prominence dwindled significantly in the face of meprobamate's dominance, even before the later emergence of the benzodiazepines (e.g., chlordiazepoxide - Librium, diazepam - Valium) which would eventually supersede both. The story of Emylcamate thus serves as a case study in the early evolution of the modern psychotropic drug market, highlighting the complex interplay between medicinal chemistry, clinical perception, and aggressive commercialization in determining a pharmaceutical agent's lifespan [2].

Table: Chronology of Emylcamate and Key Competitors

Time PeriodEvent
~1955-1956Emylcamate (Striatran) introduced by Merck & Co.
1955Meprobamate (Miltown) introduced by Wallace Laboratories; (Equanil) by Wyeth
Late 1950sMeprobamate achieves widespread popularity and cultural recognition
Early 1960sEmylcamate usage declines significantly; Meprobamate dominates market
1960Chlordiazepoxide (Librium), first benzodiazepine, introduced
1963Diazepam (Valium) introduced; begins era of benzodiazepine dominance

Properties

CAS Number

78-28-4

Product Name

Emylcamate

IUPAC Name

3-methylpentan-3-yl carbamate

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

InChI

InChI=1S/C7H15NO2/c1-4-7(3,5-2)10-6(8)9/h4-5H2,1-3H3,(H2,8,9)

InChI Key

SLWGJZPKHAXZQL-UHFFFAOYSA-N

SMILES

CCC(C)(CC)OC(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

Emylcamate; Emilcamato; Emylcamat; Nuncital; Psicoplegil; Restetal; Stratran; Striatan; Striatran; Statran; KABI-925; Kabi-295; tert-Hexyl carbamate; MK-250.

Canonical SMILES

CCC(C)(CC)OC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.